2,5-Dimethylsulfanilic acid

Description

2,5-Dichlorosulfanilic acid (C₆H₅Cl₂NO₃S, MW 242.07) is a sulfonic acid derivative with two chlorine substituents at the 2- and 5-positions of the benzene ring and a sulfonic acid group at the 4-position. Its sodium salt (CAS 41295-98-1) is also commercially relevant .

Properties

CAS No. |

27897-08-1 |

|---|---|

Molecular Formula |

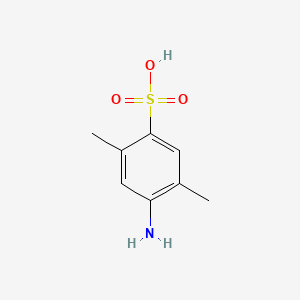

C8H11NO3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

4-amino-2,5-dimethylbenzenesulfonic acid |

InChI |

InChI=1S/C8H11NO3S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) |

InChI Key |

QTYQPEBQHHUSIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- CAS Number : 88-50-6

- Synonyms: 2,5-Dichloroaniline-4-sulfonic acid, 4-amino-2,5-dichlorobenzenesulfonic acid .

- Solubility : Typically provided as a 10 mM solution in research settings .

- Storage : Stable at room temperature when protected from moisture .

Comparison with Structurally Similar Compounds

However, general comparisons can be inferred based on functional group substitutions:

a. Sulfanilic Acid (4-Aminobenzenesulfonic Acid)

- Structure : Lacks chlorine substituents.

- Applications : Widely used as a dye intermediate and analytical reagent.

- Key Difference : The absence of chlorine groups in sulfanilic acid reduces its molecular weight (173.19 g/mol) and alters reactivity compared to the dichloro derivative.

b. 4-Chlorosulfanilic Acid

- Structure : Single chlorine substituent at the 4-position.

- Applications : Intermediate in pesticide synthesis.

- Key Difference: The mono-chloro derivative has lower steric hindrance and different electronic effects compared to the 2,5-dichloro analogue.

c. 2,5-Furandicarboxylic Acid (2,5-FDCA)

- Structure : A biobased furan dicarboxylic acid, unrelated to sulfanilic acid but included in the evidence for context .

- Applications : Used to synthesize sustainable polymers (e.g., PBF, PHF).

- Key Difference : 2,5-FDCA-based polymers exhibit mesophase behavior and crystallinity dependent on diol subunit length, unlike sulfanilic acid derivatives .

Research Findings on Related Compounds (from Evidence)

b. 2,5-Dichlorosulfanilic Acid in Research

- Current Use : Primarily as a reagent for specialized organic syntheses.

- Commercial Availability : Supplied by vendors like GLPBIO as a research-grade chemical .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the structural identity and purity of 2,5-Dimethylsulfanilic acid?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy validate structural features. Cross-reference with pharmacopeial standards (e.g., USP monographs for sulfanilic acid derivatives) to ensure method reliability .

- Data Interpretation : Compare observed spectral peaks (e.g., sulfonic acid group at ~1030 cm⁻¹ in FTIR) with literature values. For HPLC, retention time deviations >2% may indicate impurities .

Q. How can researchers synthesize this compound with high yield and minimal byproducts?

- Synthetic Route : Start with sulfonation of 2,5-dimethylaniline using concentrated sulfuric acid under controlled temperature (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC). Neutralize with sodium bicarbonate and recrystallize from ethanol/water for purification .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to H₂SO₄) and reaction time (4–6 hours) to suppress side products like sulfone derivatives .

Q. What are the critical storage conditions to ensure long-term stability of this compound?

- Guidelines : Store in airtight, light-resistant containers at –20°C to prevent thermal degradation and oxidation. Conduct stability studies under accelerated conditions (40°C/75% RH) to validate shelf life .

- Monitoring : Use differential scanning calorimetry (DSC) to detect phase changes and HPLC to track purity over time .

Advanced Research Questions

Q. How does this compound participate in catalytic oxidation reactions, and what mechanistic insights are critical for experimental design?

- Mechanistic Analysis : The sulfonic acid group acts as a proton donor in acid-catalyzed reactions, such as esterification. In oxidative cleavage studies (e.g., ozonolysis), monitor intermediates via mass spectrometry (MS) to identify reactive sites .

- Experimental Design : Use kinetic isotope effects (KIE) to probe rate-determining steps. For example, deuterated substrates can clarify hydrogen abstraction pathways .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Case Study : If NMR signals for methyl groups overlap with aromatic protons, employ 2D NMR techniques (e.g., COSY, HSQC) to assign peaks unambiguously. Compare with computational simulations (DFT) to validate assignments .

- Troubleshooting : Contradictions in mass spectra (e.g., unexpected m/z ratios) may arise from in-source fragmentation. Use softer ionization methods (e.g., ESI instead of EI) to preserve molecular integrity .

Q. What experimental strategies mitigate pH-dependent degradation of this compound in aqueous solutions?

- Buffering Systems : Prepare solutions in phosphate buffer (pH 6.5–7.5) to stabilize the sulfonic acid moiety. Avoid alkaline conditions (pH >8), which promote hydrolysis .

- Kinetic Studies : Conduct Arrhenius plots to model degradation rates across pH levels. Use UV-Vis spectroscopy to track absorbance changes at λ_max ≈ 260 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.